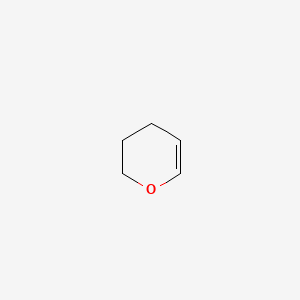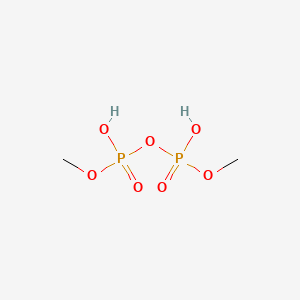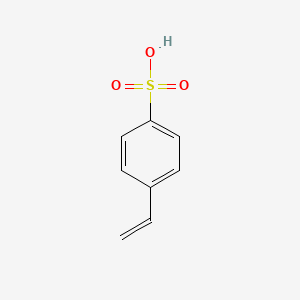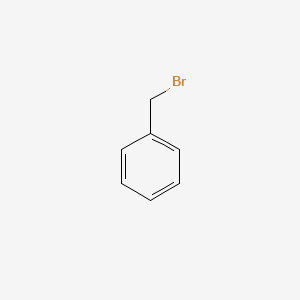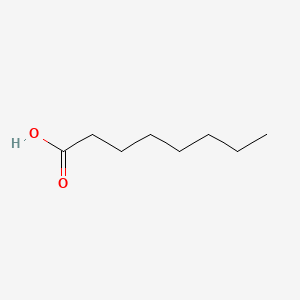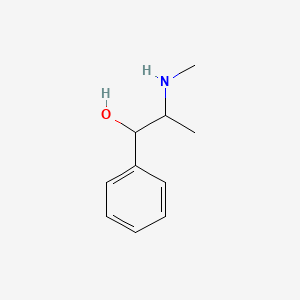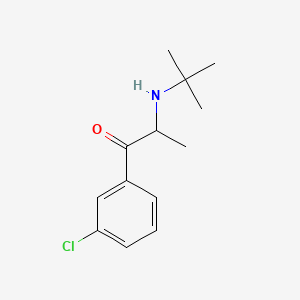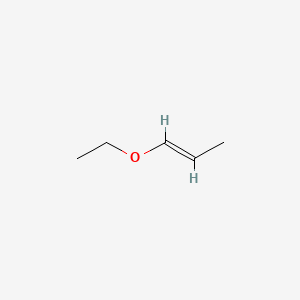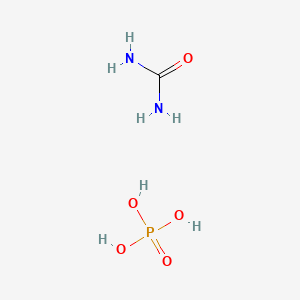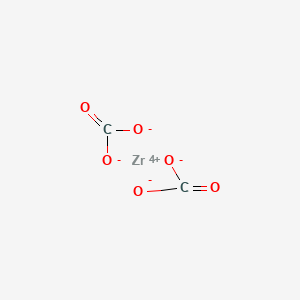
碳酸锆
描述
Zirconium Carbonate, also known as Zirconium (IV) carbonate basic, is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents .
Synthesis Analysis
Zirconium Carbonate can be produced on a large scale in the industry . It has been studied for hydrogen transfer of biomass-derived carboxides . The synthetic approaches for Zirconium Carbonate have been systematically reviewed .Molecular Structure Analysis
Zirconium Carbonate has a complex molecular structure. It is a polymorph and is able to exist as three allotropic forms . The three phases of zirconium and temperatures they exist at are: Monoclinic: up to 1,170 °C, Tetragonal: 1,170–2,370 °C, Cubic: temperatures exceeding 2,370 °C .Chemical Reactions Analysis
Zirconium Carbonate exhibits excellent catalytic properties at low temperatures, especially for the conversion of furfural (FUR) to furfuryl alcohol (FFA) . It has been studied for hydrogen transfer of biomass-derived carboxides .Physical And Chemical Properties Analysis
Zirconium Carbonate is a white solid powder . It is easily soluble in organic acids and inorganic salts, soluble in ammonium carbonate, but insoluble in water and organic solvents . It has a high melting temperature, i.e. 3530 1C .科研应用
牙科和医疗材料增强
碳酸锆用于牙科,尤其是在牙科材料的开发中,例如牙科充填材料 Zirconomer。研究表明,与传统的玻璃离子水泥 (GIC) 相比,Zirconomer 对碳酸饮料表现出更高的耐受性,这表明其耐用性和长期牙科修复的潜力 (Effendi 等人,2020)。
纳米技术和材料科学
碳酸锆是合成分解氢氧化锆纳米粒子的前体,随后通过水溶胶-凝胶技术用于制备透明、无色的凝胶。这些材料以其独特的片状颗粒结构为特征,由于其简单的生产方法和纳米粒子高度的短程有序性,具有潜在的工业应用 (Southon 等人,2002)。此外,使用超临界水热法由碱式碳酸锆合成的氧化锆纳米粒子由于其相稳定性和环境效益而显示出有希望的应用,因为它们消除了废水处理的需要 (Itagaki 等人,2022)。
环境应用
已探索基于碳酸锆的材料的环境应用,例如水处理。源自碳酸锆的锆基吸附剂由于其多功能改性能力、无毒性和可重复使用性,可有效去除各种水污染物 (Sonal & Mishra,2021)。此外,氢氧化锆纳米粒子已显示出分解化学战剂的潜力,证明了源自碳酸锆的材料对各种大气条件的适应性,包括高浓度 CO2 和湿度的条件 (Balow 等人,2017)。
催化
碳酸锆还用作化学反应中的催化剂,例如由 CO2 和环氧化物合成环状碳酸酯,突出了其在无溶剂催化过程中的作用。该应用不仅证明了其催化效率,还证明了其环境友好性,因为该过程有助于 CO2 的利用 (Demir 等人,2017)。
未来方向
Zirconium-based nanomaterials, including Zirconium Carbonate, have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . Their exceptional biomedical applications in dentistry and drug delivery, and interesting biological properties, viz. anti-microbial, antioxidant, and anti-cancer activity, have further motivated the researchers to explore their physico-chemical properties using different synthetic pathways .
性质
IUPAC Name |
zirconium(4+);dicarbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNLJFOHNHSAR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O6Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957858 | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium carbonate | |
CAS RN |
23288-53-1, 36577-48-7 | |
| Record name | Zirconium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

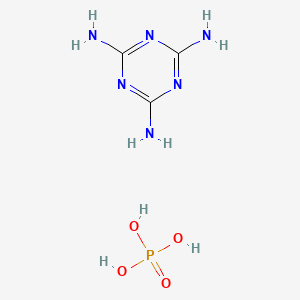

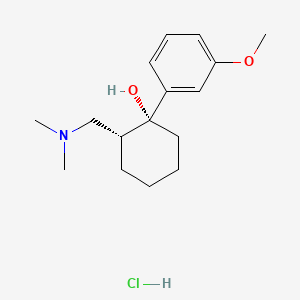
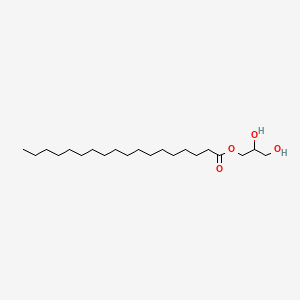
![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3432456.png)
